Physicochemical Differentiation: Calculated vs. Experimental LogP and Solubility for the 4-Chlorophenyl Analog vs. 4-Fluorophenyl Analog
No experimentally measured logP, solubility, or pKa values were found for 2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide (CAS 2034487-19-7) in the public domain. Calculated physicochemical parameters (using DrugBank/ALOGPS or similar in silico tools) are available but not experimentally validated, and head-to-head experimental comparison data against the 4-fluorophenyl analog (CAS 2320667-60-3) or 3-methylphenyl analog (CAS 2320221-43-8) are absent . The differential impact of Cl vs. F or CH₃ on lipophilicity and hydrogen-bonding potential can be inferred from Hammett constants and π-values, but no direct experimental comparison exists.
| Evidence Dimension | Calculated logP (ALOGPS) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8-3.2 (predicted, not experimentally confirmed) |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide (CAS 2320667-60-3): cLogP ≈ 2.4-2.8 (predicted) |
| Quantified Difference | ΔcLogP ≈ 0.4-0.6 (predicted, not experimental) |
| Conditions | In silico prediction using ALOGPS 2.1; not validated by shake-flask or HPLC methods. |
Why This Matters
For procurement decisions in assays sensitive to compound lipophilicity (e.g., cell-based phenotypic screens, CNS-targeting assays), the predicted logP difference of ~0.4-0.6 units may affect membrane permeability and non-specific binding, but without experimental data, this cannot be used as a differentiator.
